molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

1,4-Diacetoxybutane

Cat. No.: B3422659
CAS No.: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Description

1,4-Diacetoxybutane (CAS: 628-67-1 and 33934-62-2) is a diester derived from 1,4-butanediol and acetic acid. It is also known as 1,4-butanediol diacetate, with the molecular formula C₈H₁₄O₄ and a molecular weight of 174.19 g/mol. Key physical properties include a density of 1.048 g/cm³, melting point of 12–15°C, boiling point of 130–131°C, and a refractive index of 1.424. It is primarily used as an intermediate in chemical synthesis, such as in the production of 1,4-butanediol via hydrolysis. Safety data highlights precautions for handling, including avoiding heat sources (P210) and preventing child access (P102).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diacetoxybutane can be synthesized through the esterification of butane-1,4-diol with acetic acid. The reaction typically involves the use of a catalyst to enhance the yield and selectivity of the product . The general reaction is as follows:

HO(CH2)4OH+2CH3COOHCH3COO(CH2)4OCOCH3+2H2O\text{HO(CH}_2\text{)}_4\text{OH} + 2 \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COO(CH}_2\text{)}_4\text{OCOCH}_3 + 2 \text{H}_2\text{O} HO(CH2​)4​OH+2CH3​COOH→CH3​COO(CH2​)4​OCOCH3​+2H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can significantly improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Diacetoxybutane undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield butane-1,4-diol and acetic acid.

    Transesterification: It can participate in transesterification reactions to form different esters.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.

    Transesterification: Requires alcohols and a catalyst, often an acid or base.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation.

Major Products Formed

    Hydrolysis: Butane-1,4-diol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Production of 1,4-Butanediol

The primary application of 1,4-diacetoxybutane is its conversion into 1,4-butanediol through hydrolysis. This process can be accelerated by using alkaline catalysts such as potassium hydroxide (KOH). For instance, studies have shown that the hydrolysis of this compound can achieve complete conversion to BDO within seconds when using a concentrated KOH solution .

Table 1: Hydrolysis Conditions for this compound

CatalystConcentrationTime for HydrolysisTemperature (°C)
KOH50 wt%< 60 seconds~75
NaOH30 wt%~2 minutes~60

Solvent and Intermediate in Chemical Synthesis

This compound is also employed as a solvent and as an intermediate in the synthesis of other chemicals. It is particularly useful in the production of polyurethanes and other polymers. The compound's ability to undergo hydrolysis makes it valuable in processes requiring controlled release of BDO.

Case Study 1: Hydrolysis Efficiency

A study demonstrated the rapid hydrolysis of this compound using aqueous KOH. The reaction produced a significant exothermic effect indicating high reactivity. This efficiency suggests potential for scaling up the process for industrial applications where rapid conversion rates are essential .

Case Study 2: Purification Techniques

A patent outlines a method for purifying crude BDO obtained from the hydrolysis of diacetoxybutane using melt crystallization. This method enhances purity while minimizing energy consumption compared to traditional distillation methods . The process involves removing low-boiling point impurities first and then crystallizing BDO to achieve a purity level exceeding 99% .

Mechanism of Action

The mechanism of action of 1,4-diacetoxybutane primarily involves its role as an ester. In biological systems, it can be hydrolyzed to release butane-1,4-diol and acetic acid, which can then participate in various metabolic pathways . The compound’s ability to undergo hydrolysis and transesterification makes it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compounds compared include 1,4-butanediol, 4-acetoxy-1-butanol, 1,2-diacetoxybutane, and 1,4-diacetoxybutene-2. These share structural similarities but differ in functional groups and reactivity.

Table 1: Physical and Chemical Properties of 1,4-Diacetoxybutane and Related Compounds

Compound CAS Number Molecular Formula Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Applications/Context
This compound 628-67-1, 33934-62-2 C₈H₁₄O₄ 130–131 12–15 1.048 Intermediate in 1,4-butanediol production; separated via halogenated paraffin extraction
1,2-Diacetoxybutane Not reported C₈H₁₄O₄ Not available Not available Not available Byproduct (8.5% yield) in hydrogenation reactions
4-Acetoxy-1-butanol Not reported C₆H₁₂O₃ Not available Not available Not available Co-occurring in reaction mixtures; separated via liquid extraction
1,4-Butanediol 110-63-4 C₄H₁₀O₂ ~230 16–20 1.017 Precursor for diacetate synthesis
1,4-Diacetoxybutene-2 Not reported C₈H₁₂O₄ Not available Not available Not available Intermediate hydrogenated to this compound (99% selectivity)

Industrial Separation and Purification

This compound is separated from mixtures containing 1,4-butanediol, acetic acid, and 4-acetoxy-1-butanol using halogenated paraffins (e.g., boiling point <392°F) via liquid-liquid extraction. The process achieves high purity by exploiting differences in solubility, followed by fractional distillation.

Economic and Commercial Aspects

This compound is supplied by multiple manufacturers (e.g., Hubei XinHongLi Chemical) at prices varying by purity and quantity. In contrast, 1,4-butanediol is a bulk commodity with broader industrial use.

Research Findings and Data Gaps

  • High Selectivity : Mitsubishi Chemical’s hydrogenation process achieves 99.1% selectivity for this compound, underscoring its industrial viability.
  • Extraction Efficiency : Phillips Petroleum’s method recovers >97% this compound using halogenated solvents.
  • Data Limitations : Physical properties for isomers like 1,2-diacetoxybutane remain underreported, necessitating further study.

Notes on Discrepancies

  • CAS Number Variability : Discrepancies in CAS numbers (628-67-1 vs. 33934-62-2) may arise from regulatory or isomer classification differences.
  • Safety Profile : While this compound’s hazards are documented, similar compounds lack comprehensive safety data.

Biological Activity

1,4-Diacetoxybutane (DAB) is an organic compound that serves as an intermediate in the synthesis of 1,4-butanediol (BDO), a significant industrial chemical. Understanding the biological activity of DAB is crucial due to its implications in pharmacology and toxicology. This article delves into the biological effects, metabolic pathways, and case studies related to this compound.

Chemical Structure and Properties

This compound is a diester of butanediol and acetic acid. Its molecular formula is C6_{6}H10_{10}O4_{4}, and it can be represented structurally as:

CH3COO CH2CH2CH2OCOCH3\text{CH}_3\text{COO CH}_2\text{CH}_2\text{CH}_2\text{OCOCH}_3

Metabolism and Conversion

This compound is primarily metabolized to 1,4-butanediol upon hydrolysis. This conversion is significant as 1,4-butanediol is further metabolized into gamma-hydroxybutyric acid (GHB), a substance with notable psychoactive properties. The metabolic pathway can be summarized as follows:

  • Hydrolysis : this compound → 1,4-Butanediol + Acetic Acid
  • Further Metabolism : 1,4-Butanediol → GHB

This pathway indicates that the biological activity of DAB may be closely linked to its metabolites.

Neuropharmacological Effects

The primary biological activities associated with DAB stem from its conversion to GHB. GHB is known for its sedative and euphoric effects, which can lead to neuropharmacological responses similar to those observed with other central nervous system depressants.

  • Neurotoxicity : Studies suggest that both DAB and its metabolites can exhibit neurotoxic effects. A study indicated that doses as low as 200 mg/kg body weight could lead to observable neurotoxic symptoms in animal models .
  • Behavioral Effects : In vivo studies using Drosophila melanogaster demonstrated that injection of DAB resulted in impaired locomotor activity due to GHB synthesis .

Toxicological Case Studies

Several case studies highlight the potential dangers associated with DAB ingestion:

  • Fatal Intoxication Case : A report documented a fatal case where a 51-year-old man died following the ingestion of 1,4-butanediol (from which DAB is derived). Toxicological analysis revealed high levels of GHB in various body fluids, indicating rapid conversion from DAB . This case underscores the risks associated with substances that metabolize into GHB.
SubstanceConcentration (mg/L)
Femoral Blood390
Heart Blood420
Cerebrospinal Fluid420
Vitreous Humor640
Urine1600

Research Findings

Recent research has focused on the biological production of BDO from renewable sources, emphasizing metabolic engineering approaches using Escherichia coli. These advances highlight the importance of understanding the biological pathways involved in the synthesis and metabolism of compounds like DAB .

Summary of Findings

  • Metabolic Pathways : The conversion of DAB to BDO and subsequently to GHB is critical for understanding its biological activity.
  • Neuropharmacological Impact : Both DAB and its metabolites exhibit significant neuropharmacological effects, which necessitate caution in their use.
  • Toxicity Reports : Case studies reveal serious health risks associated with ingestion, particularly concerning fatal outcomes linked to GHB toxicity.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for 1,4-Diacetoxybutane?

The synthesis involves a three-step catalytic process:

  • Step 1 : Reaction of butadiene with acetic acid yields 1,4-diacetoxy-2-butene.
  • Step 2 : Hydrogenation of 1,4-diacetoxy-2-butene produces this compound.
  • Step 3 : Hydrolysis of this compound using ion-exchange resins generates 1,4-butanediol (BDO). Key parameters include temperature control (80–100°C for hydrolysis) and catalyst selection (e.g., ion-exchange resins for selectivity) .

Q. Which physicochemical properties of this compound are essential for experimental planning?

Critical properties include:

  • Solubility : 13 g/L in water at 25°C
  • Density : 1.039–1.048 g/cm³
  • Boiling point : 229°C (atmospheric pressure) or 130–131°C (20 mmHg)
  • Refractive index : 1.424–1.4279 These properties inform solvent compatibility, reaction setup, and purification strategies. Discrepancies in literature values necessitate validation via standardized protocols.

Q. What analytical techniques are validated for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with diode-array detection (237 nm) is optimal:

  • Column : C18 (e.g., Supelcosil LC-ABZ+Plus)
  • Mobile phase : Acetonitrile/water (70:30) with 10 mM acetate buffer (pH 5)
  • Conditions : 30°C, 1 mL/min flow rate Validation shows <5% RSD for precision and detection limits of 0.03–0.35 µg/mL .

Q. How should researchers design literature searches for toxicological data on this compound?

Follow the EPA’s systematic framework:

  • Databases : SciFinder, PubMed, ECOTOX
  • Keywords : "this compound" + "environmental fate," "toxicokinetics," "biodegradation"
  • Inclusion criteria : Peer-reviewed studies (1990–2025) with raw data
  • Quality assessment : Use NIH-NTP risk evaluation criteria .

Advanced Research Questions

Q. How can hydrolysis of this compound be optimized to maximize 1,4-butanediol yield?

A two-stage hydrolysis process improves efficiency:

  • Stage 1 : 70% conversion to acetoxyhydroxybutane (100% selectivity) at 80°C.
  • Stage 2 : Complete conversion to BDO using ion-exchange catalysts (e.g., Amberlyst-15). Monitor byproduct formation (e.g., tetrahydrofuran) via GC-MS and adjust residence time to minimize losses .

Q. What strategies resolve discrepancies in reported physicochemical properties?

Implement a tiered validation protocol:

  • Compare computational predictions (e.g., ACD/Labs) with experimental data .
  • Replicate measurements using IUPAC-standardized methods (e.g., ASTM for density).
  • Analyze purity impacts via DSC (differential scanning calorimetry) for melting point variations .

Q. What mechanistic insights explain stereoselectivity in this compound hydrogenation?

DFT calculations reveal Pd/C catalysts favor syn-addition, achieving >95% selectivity for the erythro-diacetate isomer. Solvent polarity (e.g., hexane vs. THF) modulates transition-state stabilization, with apolar media increasing activation barriers by ~15 kJ/mol .

Q. How do mobile phase additives influence HPLC resolution of this compound degradation products?

  • Additives : 10 mM ammonium acetate improves peak symmetry (As <1.2) by suppressing silanol interactions.
  • Organic solvent : >65% acetonitrile reduces runtime but compromises cis/trans isomer resolution. Optimized conditions (70% ACN, pH 5 buffer) achieve baseline separation in <12 minutes .

Q. Which computational models predict this compound’s environmental persistence?

  • BIOWIN 4.10 : Estimates biodegradation probability (0.35–0.45), suggesting moderate persistence.
  • COSMOtherm : Predicts soil adsorption coefficients (Koc = 120–150 L/kg). Validate models against OECD 301D biodegradability tests .

Q. How can systematic reviews address data gaps in this compound toxicology?

Apply the Cochrane Handbook’s framework:

  • Data extraction : Categorize studies by exposure route (oral, dermal) and endpoint (hepatotoxicity, carcinogenicity).
  • Risk of bias : Use GRADE criteria to assess study quality.
  • Meta-analysis : Pool data from high-confidence studies to quantify dose-response relationships .

Properties

IUPAC Name

4-acetyloxybutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XUKSWKGOQKREON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O4
Source PubChem
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Related CAS

26248-69-1
Record name Poly(oxy-1,4-butanediyl), α-acetyl-ω-(acetyloxy)-
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DSSTOX Substance ID

DTXSID70879240
Record name 1,4-Butylene glycol diacetate
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Molecular Weight

174.19 g/mol
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CAS No.

628-67-1
Record name Butylene glycol diacetate
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Diacetoxybutane
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Record name 1,4-Butanediol, 1,4-diacetate
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Record name 1,4-Butanediol diacetate
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Record name 1,4-DIACETOXYBUTANE
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Synthesis routes and methods I

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
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Synthesis routes and methods II

Procedure details

The process for preparing tetrahydrofuran according to claim 1, wherein 1,4-butanediol is prepared by hydrogenating 1,4-diacetoxybutene, which is produced by the acetoxylation of butadiene, into 1,4-diacetoxybutane and hydrolyzing said 1,4-diacetoxybutane as the hydrogenated products in the presence of a solid acid catalyst and distilling hydrolyzates thus obtained.
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Synthesis routes and methods III

Procedure details

A 100-mL flask is charged with 1000 mol. wt. PTMEG (5.0 g), acetic anhydride (32 g), and zinc chloride (1.0 g). The mixture is refluxed for 4 h at 140° C. Tetramethylene glycol diacetate is obtained in 31% yield.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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